1-(Nitromethyl)cyclohexyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(nitromethyl)cyclohexyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-8(11)14-9(7-10(12)13)5-3-2-4-6-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHMHWZOMBHXDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCCCC1)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303715 | |
| Record name | 1-(nitromethyl)cyclohexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3164-74-7 | |
| Record name | NSC160500 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(nitromethyl)cyclohexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Nitromethyl Cyclohexyl Acetate
Synthesis via β-Nitroalcohol Precursors
The initial and crucial step in the synthesis of 1-(nitromethyl)cyclohexyl acetate (B1210297) is the production of its β-nitroalcohol precursor, 1-(hydroxymethyl)cyclohexan-1-ol. This is achieved through the Nitroaldol, or Henry, reaction. scielo.brscielo.br This reaction involves the addition of a nitroalkane to a carbonyl compound, in this case, nitromethane (B149229) to cyclohexanone (B45756), in the presence of a base. wikipedia.orgyoutube.com The resulting β-nitroalcohols are valuable synthetic intermediates due to the presence of both a hydroxyl and a nitro group. scielo.brwikipedia.org
Formation of 1-(Hydroxymethyl)cyclohexan-1-ol through Nitroaldol (Henry) Reaction
The Henry reaction is a versatile and widely utilized method for the formation of β-nitroalcohols. scielo.brwikipedia.org It is an aldol-type reaction where the enolate of a carbonyl compound is replaced by the nitronate anion generated from a nitroalkane. youtube.com
A variety of bases can be employed to catalyze the Henry reaction, ranging from strong inorganic bases to milder organic bases. scielo.brwikipedia.org Common catalysts include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), tetra-n-butylammonium fluoride (B91410) (TBAF), and potassium carbonate (K2CO3). scielo.br The choice of base can influence the reaction's outcome and efficiency. For instance, the reaction of nitromethane with aliphatic ketones in the presence of catalytic amounts of K2CO3(s) or TBAF·3H2O has been shown to produce β-nitroalcohols in yields ranging from 30-84%. scielo.brscielo.br The basicity and nature of the cation can also play a role, with the reactivity of alkali carbonates often following the order Cs2CO3 > K2CO3 > Na2CO3 > Li2CO3. postdocjournal.com
Table 1: Base-Catalyzed Nitroaldol Reaction of Cyclohexanone and Nitromethane
| Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|
| K2CO3 (catalytic) | Stoichiometric nitromethane | 30-84 | scielo.brscielo.br |
| TBAF·3H2O (catalytic) | Stoichiometric nitromethane, THF | 30-84 | scielo.brscielo.br |
| DBU (catalytic) | Excess nitromethane | 83 (domino process) | scielo.brscielo.br |
This table summarizes the yields for the formation of β-nitroalcohols from the reaction of nitromethane and various aliphatic ketones, including cyclohexanone.
In a move towards greener chemistry, the Henry reaction can be performed under solvent-free conditions. scielo.brresearchgate.net The use of solid basic catalysts like Amberlyst®-A21 and solid potassium carbonate (K2CO3) has been explored in the absence of a solvent. scielo.brscielo.br These solventless approaches offer advantages such as reduced waste and easier product isolation. researchgate.net Research has shown that reactions can be effectively carried out using techniques like ball-milling, which provides the necessary energy for the reaction to proceed without a solvent. rsc.org
The Henry reaction can be conducted using either stoichiometric or catalytic amounts of base. advancedmath.orgdifferencebetween.com A key advantage of this reaction is that it often requires only a catalytic amount of base because the basic functional group is regenerated during the reaction cycle. youtube.com Catalytic systems are generally preferred as they are more efficient, cost-effective, and generate less waste compared to stoichiometric approaches. advancedmath.orgacsgcipr.org Stoichiometric reagents are consumed in the reaction, while catalysts participate without being consumed, allowing them to facilitate multiple reaction cycles. advancedmath.orgdifferencebetween.com
Acetylation of the β-Nitroalcohol to Yield 1-(Nitromethyl)cyclohexyl Acetate
Following the formation of the β-nitroalcohol, 1-(hydroxymethyl)cyclohexan-1-ol, the next step is its acetylation to produce the target compound, this compound. scielo.brscielo.br
Acid-catalyzed acetylation is an effective method for this transformation. The acetylation of the β-nitroalcohol can be efficiently achieved using acetic anhydride (B1165640) in the presence of a catalytic amount of perchloric acid (HClO4). scielo.br This reaction is typically carried out at room temperature and can yield the acetylated product in high yields, for example, 90%. scielo.br The acidic medium also serves to inhibit the retro-nitroaldol reaction, preventing the decomposition of the β-nitroalcohol back to its starting materials. scielo.br
Reaction Conditions and Optimization
The direct synthesis of this compound derivatives, such as the corresponding acid, involves the Michael reaction. This reaction is carried out by adding nitromethane to a cyclohexylene acetic ester in the presence of a base. google.com
Key parameters for this synthesis include:
Base: An alkali base, preferably potassium hydroxide (B78521), is used to facilitate the reaction. google.com
Solvent: The reaction is typically conducted in an inert organic solvent, with C1-C4 alcohols being preferable, and methanol (B129727) being particularly effective. google.com
Temperature and Pressure: The synthesis is generally performed at a temperature range of 10-50 °C and under a pressure of 1-20 kilobars. Favorable conditions often involve room temperature and normal atmospheric pressure. google.com
Optimization of this process is aimed at maximizing yield and minimizing side reactions. For instance, after the initial reaction, the hydrolysis of the resulting ester can be achieved by stirring with a potassium hydroxide solution in aqueous methanol for 24 hours at room temperature. google.com Subsequent workup, including acidification and extraction, allows for the isolation of the desired product. google.com
Alternative Synthetic Routes to this compound Derivatives
Alternative routes provide flexibility in accessing derivatives of this compound, often leveraging well-established organic reactions.
Michael Addition Pathways for Related Esters
The Michael addition, or conjugate addition, is a fundamental method for forming C-C bonds and is central to synthesizing the precursors of this compound. sctunisie.org This reaction involves the addition of a carbanion, generated from a nitroalkane like nitromethane, to an α,β-unsaturated carbonyl compound. sctunisie.orgcnr.it The use of phase transfer catalysts, such as tetrabutylammonium (B224687) chloride, can significantly increase reaction yields. sctunisie.org
Conjugate Addition of Nitromethane to Cyclohexylidene-Acetic Acid Esters
The core of this synthetic approach is the 1,4-conjugate addition of nitromethane to an ester of cyclohexylidene-acetic acid. The reaction is initiated by a base that deprotonates the nitromethane, forming a nucleophilic nitronate anion. This anion then attacks the β-carbon of the α,β-unsaturated ester.
A specific example involves the addition of nitromethane to an ortho-substituted ethyl cinnamate (B1238496) chromium tricarbonyl complex, a related α,β-unsaturated ester system. The reaction, conducted at room temperature with potassium carbonate as the base and a phase transfer catalyst, resulted in the corresponding γ-nitro ester in high yield (89%) and with excellent diastereoselectivity. cnr.it While not involving a cyclohexylidene moiety, this example illustrates the general conditions and high stereoselectivity achievable in Michael additions of nitromethane to α,β-unsaturated esters. cnr.it The use of different bases and catalysts, including enzymatic catalysts like 4-oxalocrotonate tautomerase (4-OT), has also been explored for Michael additions of nitromethane to α,β-unsaturated aldehydes, which proceeds via an iminium ion intermediate. nih.gov
| Parameter | Condition | Source |
| Reactants | Nitromethane, Cyclohexylidene Acetic Ester | google.com |
| Base | Potassium Hydroxide, Potassium Carbonate | google.comcnr.it |
| Catalyst | Phase Transfer Catalyst (e.g., TEBA) | cnr.it |
| Solvent | Methanol, Nitromethane (as solvent) | google.comcnr.it |
| Temperature | Room Temperature | cnr.it |
Table 1: General Conditions for Michael Addition of Nitromethane
Subsequent Hydrolysis of Michael Adducts
Following the Michael addition, the resulting ester (the Michael adduct) is often hydrolyzed to the corresponding carboxylic acid. This is a standard procedure in organic synthesis. For example, a solution of the 1-(nitromethyl)cyclohexyl acetic acid methyl ester can be hydrolyzed by stirring it in a mixture of methanol and an aqueous solution of 10% potassium hydroxide for 24 hours at room temperature. google.com After hydrolysis, the methanol is typically removed under vacuum, and the aqueous solution is acidified to precipitate the carboxylic acid product. google.com
Intermediacy in Broader Cyclohexane (B81311) Derivatization Schemes
This compound and its corresponding acid are valuable intermediates in the synthesis of more complex and often biologically significant cyclohexane derivatives. A key transformation is the reduction of the nitro group to a primary amine.
Chemical Reactivity and Functional Group Transformations of 1 Nitromethyl Cyclohexyl Acetate
Reactions of the Nitromethyl Group
The nitromethyl group is a versatile functional group that can undergo a variety of chemical transformations. In the context of 1-(nitromethyl)cyclohexyl acetate (B1210297), the reactivity of this group is central to the synthesis of more complex molecules, including important pharmaceutical intermediates. The primary transformations include reduction to an amino group, conversion to a carbonyl functionality, and its use as a nucleophile in carbon-carbon bond-forming reactions via a nitronate anion intermediate.
Catalytic Hydrogenation to Aminomethyl Derivativesgoogle.comcommonorganicchemistry.comnih.gov
Catalytic hydrogenation is a primary method for the reduction of nitro compounds to their corresponding amines. commonorganicchemistry.com This transformation is particularly significant for derivatives of 1-(nitromethyl)cyclohexyl acetate, as it provides a direct route to 1-(aminomethyl)cyclohexyl-acetic acid, also known as Gabapentin, a widely used pharmaceutical agent. google.comgoogle.com The process involves the use of hydrogen gas or a hydrogen transfer agent in the presence of a metal catalyst. nih.govorganic-chemistry.org
Palladium on activated carbon (Pd/C) is a highly effective and commonly employed heterogeneous catalyst for the hydrogenation of both aliphatic and aromatic nitro groups. commonorganicchemistry.comwikipedia.org Its high activity and selectivity make it the catalyst of choice for this transformation. samaterials.com In the synthesis of Gabapentin from 1-(nitromethyl)cyclohexyl-acetic acid derivatives, Pd/C is used to facilitate the reduction of the nitromethyl group to an aminomethyl group. google.comgoogle.com
A typical procedure involves dissolving the benzyl (B1604629) ester of 1-(nitromethyl)cyclohexyl-acetic acid in a suitable solvent, such as methanol (B129727), and adding it to a suspension of a pre-hydrogenated 10% Pd/C catalyst. google.comgoogle.com The mixture is then subjected to hydrogenation until the theoretical amount of hydrogen is consumed. google.com The catalyst, being heterogeneous, can be easily removed by filtration after the reaction is complete. tandfonline.com
Table 1: Example of Palladium-on-Carbon Catalyzed Hydrogenation
| Starting Material | Catalyst | Solvent | Pressure | Product | Yield | Reference |
|---|
The use of Pd/C is widespread in organic synthesis due to its efficiency in various hydrogenation and hydrogenolysis reactions. wikipedia.orgsamaterials.com The metal is supported on activated carbon to maximize its surface area and catalytic activity. wikipedia.org
The efficiency of catalytic hydrogenation can be significantly influenced by reaction parameters such as solvent and pressure. nih.govmsu.edu For the reduction of nitro compounds using Pd/C, solvents like methanol, ethanol, and tetrahydrofuran (B95107) (THF) are commonly used. google.commsu.educommonorganicchemistry.com Methanol has been identified as a particularly effective solvent for total reduction processes. nih.gov In one documented synthesis, a mixture of methanol and tetrahydrofuran was used, where the product precipitated upon addition of THF after the reaction mixture was concentrated. google.comgoogle.com
Pressure is another critical factor. While many hydrogenations with Pd/C can be carried out at atmospheric pressure using a hydrogen balloon, higher pressures can be employed to increase the reaction rate. commonorganicchemistry.comnih.govacs.orgmasterorganicchemistry.com In the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid from its nitro precursor, the reaction was successfully performed at atmospheric pressure. google.comgoogle.com However, in other contexts, particularly with more stubborn substrates or for industrial-scale production, elevated pressures might be necessary to achieve a reasonable reaction time and high conversion. commonorganicchemistry.com The choice of solvent can also impact reactions where selectivity is a concern, for instance, in the reduction of halogenated nitroarenes, where different solvents can influence the extent of dehalogenation. nih.gov For aliphatic nitro compounds like this compound, such selectivity issues are less common, but the choice of solvent can still affect solubility and catalyst activity. msu.edu
Table 2: Solvent Effects in Palladium-Catalyzed Reductions
| Substrate | Catalyst | Reductant | Solvent | Yield of Amine | Reference |
|---|---|---|---|---|---|
| 2-Nitrotoluene | Pd(OAc)₂ | PMHS/aq. KF | THF | 70% | msu.edu |
| 2-Nitrotoluene | Pd(OAc)₂ | PMHS/aq. KF | EtOAc | 67% | msu.edu |
| 2-Nitrotoluene | Pd(OAc)₂ | PMHS/aq. KF | 1,4-Dioxane | 24% | msu.edu |
| Halogenated Nitroarene | 10% Pd/C | Hydrazine Hydrate | Methanol | High Yield (Total Reduction) | nih.gov |
Formation of Nitronate Anions and Their Reactivitygoogle.comnih.govthieme-connect.de
The hydrogen atom on the carbon adjacent to the nitro group (the α-carbon) is acidic due to the strong electron-withdrawing nature of the nitro group. nih.gov This allows for the ready formation of a nitronate anion (or aci-nitro tautomer) upon treatment with a base. organic-chemistry.org The pKa of typical nitroalkanes is around 17 in DMSO. wikipedia.org
The formation of the nitronate from a derivative of the title compound is documented in a patent, where methyl 1-(nitromethyl)cyclohexyl-acetate is treated with aqueous potassium hydroxide (B78521) in methanol to form the corresponding potassium nitronate. google.com This nitronate anion is a key reactive intermediate. nih.gov Nitronates are ambident nucleophiles, with nucleophilic character at both the α-carbon and the oxygen atoms of the nitro group. nih.govnih.gov While O-alkylation is a common pathway with many electrophiles, C-alkylation is crucial for building larger molecular frameworks. nih.gov
The nucleophilic carbon of the nitronate anion can participate in various important carbon-carbon bond-forming reactions, most notably the Henry (or nitroaldol) reaction and the Michael addition. wikipedia.orgsctunisie.org
Henry Reaction: This reaction involves the addition of a nitronate anion to an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.orgorganic-chemistry.org It is the nitro-analog of the aldol (B89426) reaction. wikipedia.org The reaction is base-catalyzed and reversible. wikipedia.org
General Reaction: R₂CH-NO₂ + R'₂C=O ⇌ R'₂C(OH)-CR₂-NO₂
Application: For the nitronate of this compound, a Henry reaction with an aldehyde like formaldehyde (B43269) would, in principle, yield a β-nitro alcohol. However, reactions involving sterically hindered nitro compounds can be challenging and may result in low yields or side reactions like self-condensation of the aldehyde (Cannizzaro reaction). chempedia.infowikipedia.org The development of asymmetric catalysts has significantly expanded the scope and utility of the Henry reaction, allowing for the synthesis of stereochemically pure amino alcohols after subsequent reduction of the nitro group. researchgate.net
Michael Reaction: This reaction describes the 1,4-conjugate addition of a nucleophile, such as a nitronate anion, to an α,β-unsaturated carbonyl compound or other electron-poor alkene. sctunisie.orgresearchgate.net
General Reaction: R₂CH-NO₂ + CH₂=CH-COR' → R'CO-CH₂-CH₂-CR₂-NO₂
Application: The nitronate of this compound could act as a Michael donor. The success of such reactions with sterically hindered α-branched nitroalkanes can be low due to steric constraints. acs.org However, recent advances in organocatalysis have enabled the asymmetric conjugate addition of unactivated α-branched nitroalkanes to specific acceptors, providing access to tertiary nitrocompounds. acs.orgnih.gov These methods often rely on bifunctional catalysts that can activate both the nitronate and the Michael acceptor. nih.govnih.gov
Reactions of the Acetate Ester Group
The acetate ester group in this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to cleavage of the acyl-oxygen bond. The most common of these reactions is hydrolysis.
Hydrolysis of the acetate group regenerates the corresponding alcohol, in this case, 1-(nitromethyl)cyclohexanol, and acetic acid or its conjugate base. This reaction can be catalyzed by either acid or base.
Under acidic conditions, the hydrolysis of an ester is a reversible process. The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, which then eliminates the alcohol to yield the protonated carboxylic acid. Deprotonation of this species gives the final carboxylic acid product and regenerates the acid catalyst.
General Mechanism for Acid-Catalyzed Ester Hydrolysis:
| Step | Description |
| 1 | Protonation of the carbonyl oxygen by an acid catalyst. |
| 2 | Nucleophilic attack of water on the activated carbonyl carbon. |
| 3 | Proton transfer from the attacking water molecule to the leaving group oxygen. |
| 4 | Elimination of the alcohol (leaving group). |
| 5 | Deprotonation of the carbonyl oxygen to yield the carboxylic acid and regenerate the catalyst. |
This is an illustrative table based on general chemical principles.
Base-promoted hydrolysis, also known as saponification, is an irreversible reaction. The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group. The alkoxide, being a strong base, then deprotonates the newly formed carboxylic acid to give a carboxylate salt and the alcohol. An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.
General Mechanism for Base-Promoted Ester Hydrolysis (Saponification):
| Step | Description |
| 1 | Nucleophilic attack of a hydroxide ion on the carbonyl carbon. |
| 2 | Formation of a tetrahedral intermediate. |
| 3 | Elimination of the alkoxide leaving group. |
| 4 | Deprotonation of the resulting carboxylic acid by the alkoxide to form a carboxylate salt. |
This is an illustrative table based on general chemical principles.
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction is also typically catalyzed by an acid or a base. In the context of this compound, reacting it with a different alcohol (R'-OH) in the presence of a catalyst would lead to the formation of a new ester and cyclohexylmethanol. The equilibrium of this reaction can often be shifted by using a large excess of the reactant alcohol or by removing one of the products.
The mechanism for transesterification is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Both acid-catalyzed and base-catalyzed pathways proceed through a tetrahedral intermediate.
Hydrolysis of the Acetate Moiety
Reactions Involving the Cyclohexyl Moiety and Overall Structural Integrity
The reactivity of the saturated carbocyclic framework of this compound is influenced by the steric and electronic effects of the geminal nitromethyl and acetate substituents. These groups significantly impact the conformational preferences of the cyclohexane (B81311) ring and the reactivity of its C-H bonds.
Functionalization of the Cyclohexyl Ring System
Direct functionalization of the cyclohexane ring in this compound presents a synthetic challenge due to the presence of the electron-withdrawing nitro and acetate groups. These groups deactivate the ring towards electrophilic attack. However, the introduction of new functional groups onto the cyclohexane backbone can be envisioned through radical-mediated pathways.
The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, reduces the electron density of the cyclohexane ring. nih.govresearchgate.net This deactivating effect makes electrophilic substitution reactions, which are already difficult on a saturated ring, highly unlikely.
Conversely, free radical reactions, such as allylic bromination, are a common method for functionalizing cyclohexene (B86901) systems. While this compound is saturated, radical abstraction of a hydrogen atom from the cyclohexane ring could potentially be initiated under harsh conditions using radical initiators. The regioselectivity of such a reaction would be complex, influenced by the relative stability of the resulting carbon-centered radical and steric hindrance from the bulky geminal substituents.
It is important to note that specific literature detailing the direct functionalization of the cyclohexyl ring of this compound is scarce. Therefore, predictions of its reactivity in this context are based on general principles of organic chemistry.
Stereochemical Considerations in Reactions
The stereochemical outcomes of reactions involving this compound are intrinsically linked to the conformational dynamics of the cyclohexane ring. The chair conformation is the most stable arrangement for a cyclohexane ring, and the substituents can occupy either axial or equatorial positions. libretexts.orglibretexts.org
For this compound, the two chair conformations resulting from ring-flipping are not energetically equivalent. libretexts.org The bulkier nitromethyl and acetate groups will preferentially occupy the more sterically favorable equatorial positions to minimize 1,3-diaxial interactions. libretexts.orglibretexts.org
Table 1: Conformational Isomers of this compound
| Conformer | Nitromethyl Group Position | Acetate Group Position | Relative Stability |
| A | Axial | Equatorial | Less Stable |
| B | Equatorial | Axial | Less Stable |
| C | Di-equatorial | Di-equatorial | Most Stable |
| D | Di-axial | Di-axial | Least Stable |
This table illustrates the general principle of substituent effects on cyclohexane conformation. The di-equatorial conformer is expected to be the most stable and therefore the most populated at equilibrium.
Any reaction at a stereocenter on the ring or a reaction that introduces a new stereocenter will be influenced by the preference for the di-equatorial conformation. For instance, in an elimination reaction, the requirement for a specific geometric arrangement of the leaving group and a proton can dictate the stereochemical course of the reaction.
Elimination Reactions and Formation of Unsaturated Systems
Elimination reactions are a prominent feature of the reactivity of this compound, providing a pathway to valuable nitroalkene intermediates. These reactions typically involve the removal of the acetate group and a proton from an adjacent carbon.
Elimination of Acetate from Acetylated Nitroalcohols to Nitroalkenes
The acetate group in this compound can act as a leaving group in an elimination reaction to form a nitroalkene. nih.gov This transformation is analogous to the dehydration of a β-nitro alcohol. The reaction is typically promoted by a base, which abstracts a proton from the carbon adjacent to the one bearing the acetate group (the β-carbon).
The mechanism of this elimination can proceed through different pathways (E1, E2, or E1cB) depending on the reaction conditions. For a secondary substrate like this compound, an E2 mechanism is often favored in the presence of a strong, non-hindered base. The E2 mechanism requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. In the context of the cyclohexane ring, this translates to a trans-diaxial arrangement of the β-proton and the acetate group.
Table 2: General Conditions for Acetate Elimination from β-Nitro Acetates
| Base | Solvent | Temperature | General Outcome |
| Sodium Bicarbonate | Toluene | Reflux | Formation of nitroalkene |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | THF | Room Temperature | Efficient elimination to nitroalkene |
| Basic Alumina | Dichloromethane | Room Temperature | Mild conditions for elimination |
This table provides examples of conditions that have been used for the elimination of acetate from β-nitro acetates to yield nitroalkenes.
Sequential Elimination/Nitroaldol Reactions
A particularly useful transformation involving this compound is its participation in sequential elimination/nitroaldol reactions. In this process, the acetylated nitroalcohol first undergoes an in-situ elimination of acetic acid to generate a reactive nitroalkene intermediate. This intermediate then immediately participates in a nitroaldol (Henry) reaction with an added aldehyde.
This one-pot procedure is an efficient method for the synthesis of more complex, trisubstituted nitroalkenes. The reaction is typically catalyzed by a base, which facilitates both the initial elimination and the subsequent nitroaldol condensation.
Reaction Scheme:
Elimination: this compound, in the presence of a base, eliminates acetic acid to form 1-(nitromethylene)cyclohexane.
Nitroaldol Condensation: The newly formed nitroalkene then reacts with an aldehyde (R-CHO) in a Michael-type addition of the nitronate anion generated from another molecule of nitromethane (B149229) or a different nitroalkane, followed by a subsequent aldol-type reaction. A more direct pathway involves the base-catalyzed reaction of the nitroalkene with the aldehyde.
This sequence allows for the construction of complex carbon skeletons in a single operational step, highlighting the synthetic utility of this compound as a precursor to highly functionalized molecules.
Mechanistic Investigations and Reaction Pathway Elucidation
Detailed Mechanism of Nitroaldol (Henry) Reaction in Precursor Synthesis
The nitroaldol (Henry) reaction is a classic carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to a carbonyl compound, such as an aldehyde or ketone, in the presence of a base. wikipedia.orgencyclopedia.pub In the context of 1-(nitromethyl)cyclohexyl acetate's precursor, this reaction occurs between nitromethane (B149229) and cyclohexanone (B45756) to form 1-(nitromethyl)cyclohexanol. Discovered by Louis Henry in 1895, this reaction is mechanistically similar to the aldol (B89426) reaction. numberanalytics.comnumberanalytics.comrsc.org
Reactants: Nitromethane (CH₃NO₂) and Cyclohexanone (C₆H₁₀O)
Catalyst: A base (e.g., hydroxide (B78521), alkoxide)
Product: 1-(nitromethyl)cyclohexanol
The mechanism of the Henry reaction begins with the deprotonation of the nitroalkane at the α-carbon. wikipedia.orgnumberanalytics.com The electron-withdrawing nature of the nitro group (—NO₂) significantly increases the acidity of the α-protons, allowing them to be abstracted by a base. For nitromethane, this abstraction results in the formation of a resonance-stabilized anion known as a nitronate ion or aci-nitro. wikipedia.orgencyclopedia.pub
Key Steps in the Henry Reaction Mechanism
| Step | Description |
|---|---|
| 1. Deprotonation | A base removes an α-proton from the nitroalkane (nitromethane) to form a nucleophilic nitronate intermediate. This anion is stabilized by resonance. rsc.org |
| 2. Nucleophilic Attack | The carbon atom of the nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde or ketone (cyclohexanone), forming a new carbon-carbon bond and a β-nitro alkoxide intermediate. wikipedia.org |
| 3. Protonation | The β-nitro alkoxide is subsequently protonated by the conjugate acid of the base used in the first step (or by a solvent molecule like water), yielding the final β-nitro alcohol product, 1-(nitromethyl)cyclohexanol. encyclopedia.pub |
The nitronate intermediate is crucial as it acts as the carbon nucleophile. While the anion has negative charge density on both the α-carbon and the oxygen atoms of the nitro group, the reaction is observed to proceed through carbon-carbon bond formation. wikipedia.org
A significant characteristic of the Henry reaction is its reversibility. wikipedia.org The initial C-C bond formation step can reverse in a process known as the retro-Henry reaction, particularly if the resulting β-nitro alcohol is sterically hindered or if the equilibrium is unfavorable. youtube.com To drive the reaction towards the product, an excess of the nitroalkane is often used. researchgate.net
Several side reactions can compete with the desired nitroaldol addition:
Dehydration: The β-nitro alcohol product can undergo base-catalyzed dehydration to yield a nitroalkene. This is more common when the α-carbon of the original nitroalkane has at least one proton. To isolate the alcohol, controlling the reaction temperature and using only catalytic amounts of base is often necessary. organic-chemistry.org
Cannizzaro Reaction: In the case of aldehydes lacking α-protons, a base-catalyzed self-condensation known as the Cannizzaro reaction can occur, though this is not relevant when using cyclohexanone. wikipedia.org
Aldol Condensation: The ketone reactant (cyclohexanone) can undergo self-condensation under basic conditions, which can compete with the Henry reaction.
Recent research has focused on developing stereoselective Henry reactions using chiral catalysts to control the formation of specific enantiomers or diastereomers, although this is less of a concern in the symmetrical case of cyclohexanone. encyclopedia.pubnih.gov
Mechanisms of Ester Hydrolysis and Nucleophilic Acyl Substitution
The acetate (B1210297) group in this compound can be cleaved through hydrolysis, a reaction that proceeds via a nucleophilic acyl substitution mechanism. This reaction can be catalyzed by either acid or base and results in the formation of a carboxylic acid (or its carboxylate salt) and an alcohol. wikipedia.org
The cornerstone of the nucleophilic acyl substitution mechanism for ester hydrolysis is the formation and subsequent collapse of a tetrahedral intermediate. vaia.comlibretexts.org
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that uses a stoichiometric amount of a strong base, like sodium hydroxide (NaOH). wikipedia.org
Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. byjus.com
Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and the alkoxide group (⁻OR) is expelled as the leaving group. This results in the formation of a carboxylic acid. libretexts.org
Deprotonation: In the basic medium, the newly formed carboxylic acid is immediately deprotonated by an alkoxide or hydroxide ion to form a stable carboxylate salt. An acidic workup is required to obtain the neutral carboxylic acid.
Acid-Catalyzed Hydrolysis: This is a reversible process and is the reverse of Fischer esterification. wikipedia.org
Protonation: An acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon significantly more electrophilic. libretexts.org
Nucleophilic Attack: A weak nucleophile, typically water, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. vaia.com
Proton Transfer: A proton is transferred from the attacking oxygen to one of the oxygen atoms of the original ester group, converting the alkoxy group into a good leaving group (an alcohol).
Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and eliminating a neutral alcohol molecule as the leaving group.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product. libretexts.org
Isotopic labeling studies, particularly using oxygen-18 (¹⁸O), have provided strong evidence for the formation of these tetrahedral intermediates. vaia.com
In ester hydrolysis, the bond cleavage can theoretically occur at two positions: between the acyl carbon and the oxygen (acyl-oxygen cleavage) or between the oxygen and the alkyl group (alkyl-oxygen cleavage). chemistnotes.com
Acyl-Oxygen Cleavage (BAC2/AAC2): This is the most common pathway for both acid- and base-catalyzed hydrolysis. chemistnotes.commasterorganicchemistry.com The mechanism proceeds through the tetrahedral intermediate as described above, where the bond between the carbonyl group and the alkoxy oxygen is broken. Isotopic labeling experiments confirm this; if the hydrolysis of an ester with an ¹⁸O-labeled alkoxy group is performed in unlabeled water, the resulting alcohol retains the ¹⁸O label.
Alkyl-Oxygen Cleavage (BAL1/AAL1): This pathway is much rarer and involves the breaking of the bond between the oxygen and the alkyl group of the alcohol moiety. ic.ac.uk It occurs only under specific conditions, typically when the alkyl group (the 'R' in R-O-C=O) can form a highly stable carbocation (e.g., a tertiary or resonance-stabilized carbocation). masterorganicchemistry.comstackexchange.com In this SN1-type mechanism, the protonated ester loses the alcohol as a carbocation. For this compound, the alkyl group is primary, which cannot form a stable carbocation, making this pathway extremely unlikely.
Mechanistic Aspects of Nitro Group Reductions
The nitro group (—NO₂) in this compound is a versatile functional group that can be reduced to a primary amine (—NH₂). This transformation is synthetically important as it provides a route to amino alcohols. The reduction is a complex process that proceeds through several intermediates. masterorganicchemistry.com
The generally accepted pathway for the reduction involves the following key intermediates:
Nitro Compound (R-NO₂): The starting material.
Nitroso Compound (R-N=O): The first reduction step (a two-electron reduction) forms a nitroso intermediate. This species is often highly reactive and difficult to isolate. nih.govrsc.org
Hydroxylamine (B1172632) Compound (R-NHOH): The nitroso intermediate is further reduced (another two-electron step) to a hydroxylamine. nih.gov
Amine (R-NH₂): The final two-electron reduction of the hydroxylamine yields the primary amine product. rsc.org
Intermediates in Nitro Group Reduction
| Oxidation State of Nitrogen | Intermediate Species |
|---|---|
| +3 | R-NO₂ (Nitro) |
| +1 | R-N=O (Nitroso) |
| -1 | R-NHOH (Hydroxylamine) |
The reduction can proceed through either a radical mechanism (one-electron transfers) or via successive two-electron steps, equivalent to hydride transfers. nih.gov The specific mechanism can be influenced by the choice of reducing agent and reaction conditions. nih.gov For instance, catalytic hydrogenation is thought to proceed on the surface of the metal catalyst, while metal-acid reductions involve electron transfer from the metal. masterorganicchemistry.com
Proposed Mechanisms for Complex Domino or Cascade Reactions
While a dedicated domino or cascade reaction for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible pathway can be proposed based on well-established organic reactions. This hypothetical cascade would likely involve the sequential Henry (nitroaldol) reaction and a subsequent O-acetylation.
The initial step would be the Henry reaction between cyclohexanone and nitromethane. wikipedia.orgyoutube.com This reaction is a base-catalyzed carbon-carbon bond-forming reaction that joins a nitroalkane with a carbonyl compound. wikipedia.org The mechanism commences with the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of cyclohexanone, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the alkoxide intermediate yields 1-(nitromethyl)cyclohexanol. wikipedia.orgyoutube.com
Following the formation of the β-nitro alcohol, an in-situ acetylation would complete the cascade. The introduction of an acetylating agent, such as acetic anhydride (B1165640), would react with the newly formed hydroxyl group. This esterification can be catalyzed by either the base used in the initial Henry reaction or by the addition of an acid catalyst after the initial C-C bond formation. The hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the acetic anhydride. This results in the formation of a tetrahedral intermediate which then collapses, eliminating a carboxylate leaving group and yielding the final product, this compound.
A potential side reaction that could occur is the dehydration of the intermediate 1-(nitromethyl)cyclohexanol, which would lead to the formation of (nitromethylene)cyclohexane. wikipedia.org The conditions for the cascade would need to be carefully controlled to favor the desired acetylation over this elimination pathway.
For a true cascade reaction to be efficient, the conditions must be suitable for both the Henry reaction and the subsequent acetylation without the need for intermediate isolation or significant changes in the reaction environment. wikipedia.org
Influence of Catalysis on Reaction Pathways and Selectivity
Catalysis plays a pivotal role in directing the reaction pathway and enhancing the selectivity towards the desired this compound. Different catalysts can be employed for each stage of the proposed reaction sequence.
For the initial Henry reaction, a variety of catalysts can be utilized. While simple base catalysis is effective, the use of metal complexes can offer greater control and efficiency. wikipedia.orgorganic-chemistry.org Copper(II) acetate, in combination with chiral ligands like bis(oxazolines), has been shown to catalyze asymmetric Henry reactions, which would be relevant if a chiral version of the target molecule were desired. organic-chemistry.org The choice of base is also critical; a mild base is generally preferred to avoid side reactions like the Cannizzaro reaction of the aldehyde (if one were used instead of a ketone) or the retro-Henry reaction. wikipedia.org
The subsequent acetylation of the 1-(nitromethyl)cyclohexanol intermediate is also subject to catalytic influence. While the reaction can proceed without a catalyst, particularly with a reactive acetylating agent like acetic anhydride, the rate and yield can be significantly improved with a catalyst. scielo.br Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) has been reported as an inexpensive and efficient catalyst for the acetylation of various alcohols, including secondary alcohols like cyclohexanol (B46403), using acetic anhydride under solvent-free conditions. scielo.br The use of such a Lewis acid catalyst activates the acetic anhydride, making it more susceptible to nucleophilic attack by the alcohol.
The chemoselectivity of the acetylation step is also a key consideration. In a potential one-pot procedure, the catalyst should ideally not interfere with the initial Henry reaction. A heterogeneous catalyst could be advantageous, as it could be added after the completion of the Henry reaction and then easily removed from the reaction mixture. For instance, an ion-exchange resin like Amberlyst-15 has been used as a catalyst for the synthesis of cyclohexyl acetate from cyclohexanol and acetic acid. researchgate.net
The table below summarizes the influence of different catalysts on the key reaction steps for the formation of this compound.
| Reaction Step | Catalyst | Function | Potential Impact on Selectivity |
| Henry Reaction | Base (e.g., mild amine) | Deprotonates nitromethane to form the nucleophilic nitronate. wikipedia.orgyoutube.com | Can influence the rate of reaction and minimize side reactions like self-condensation. wikipedia.org |
| Henry Reaction | Copper(II) Acetate with Chiral Ligands | Lewis acid catalysis, can induce enantioselectivity. organic-chemistry.org | Can lead to the formation of a specific stereoisomer of the intermediate alcohol. organic-chemistry.org |
| Acetylation | Copper(II) Sulfate Pentahydrate | Lewis acid catalysis, activates acetic anhydride. scielo.br | Promotes the efficient formation of the acetate ester over potential side reactions like dehydration. scielo.br |
| Acetylation | Amberlyst-15 (Ion-Exchange Resin) | Solid acid catalyst. researchgate.net | Facilitates the esterification and allows for easy separation of the catalyst from the product mixture. researchgate.net |
Role As a Key Synthetic Building Block and Intermediate
Precursor in the Synthesis of 1-(Aminomethyl)cyclohexyl-acetic Acid (Gabapentin) and Related Structures
The most prominent role of 1-(nitromethyl)cyclohexyl acetate (B1210297) is as a key intermediate in the synthesis of Gabapentin. google.comnih.gov Gabapentin, chemically known as 1-(aminomethyl)cyclohexyl-acetic acid, is a widely recognized drug used for treating epilepsy and neuropathic pain. nih.govgoogle.com The synthesis of Gabapentin often proceeds through intermediates like 1-(nitromethyl)cyclohexyl-acetic acid derivatives, establishing 1-(nitromethyl)cyclohexyl acetate as a critical component in its manufacturing process. google.comgoogle.com
The strategic value of this compound in the multi-step synthesis of Gabapentin is significant. It provides a masked form of the essential aminomethyl group. The nitromethyl group (-CH₂NO₂) serves as a stable precursor to the aminomethyl group (-CH₂NH₂), which is installed in the final stages of the synthesis via reduction. google.comgoogle.com This strategy is advantageous as it protects the highly reactive amine functionality from participating in unwanted side reactions during the assembly of the molecule's carbon skeleton.
A common synthetic pathway starts with the Michael addition of nitromethane (B149229) to an ester of cyclohexylidene-acetic acid, which forms an ester of 1-(nitromethyl)cyclohexyl-acetic acid. google.com This intermediate is then catalytically hydrogenated to convert the nitro group into the primary amine of Gabapentin. google.comgoogle.com This multi-step approach, leveraging the stability and reactivity of the nitro group, allows for a controlled and efficient construction of the target molecule. google.com
One established route involves a Wittig-Horner reaction on cyclohexanone (B45756), followed by a Michael addition of nitromethane to create a key nitro intermediate. google.com Another approach transforms an alkyl ester of 1-(nitromethyl)acetic acid into a lactam (2-aza-spiro google.comresearchgate.netdecane-3-one) via catalytic hydrogenation, which is then hydrolyzed to yield Gabapentin. google.com However, this can necessitate the use of ion-exchange resins to isolate the final product from its hydrochloride salt. google.com
A significant advantage of some modern processes is the avoidance of hazardous reagents like potassium cyanide and sodium azide, which were used in earlier synthetic methods. google.com Newer routes also seek to prevent the formation of lactam by-products, which simplifies purification and eliminates the need for costly ion-exchange chromatography. google.com For instance, a process involving the direct hydrogenation of 1-(nitromethyl)cyclohexyl-acetic acid in methanol (B129727) has been shown to produce Gabapentin with high yield and purity. google.com
Table 1: Comparison of Synthetic Routes to Gabapentin via Nitro-Intermediates
| Synthetic Route Feature | Description | Advantages | Disadvantages | Citations |
| Lactam Intermediate Route | Involves catalytic hydrogenation of an alkyl ester of 1-(nitromethyl)acetic acid to form a lactam, which is then hydrolyzed with acid. | Established method. | Forms a hydrochloride salt requiring labor-intensive ion-exchange to isolate pure Gabapentin; potential for lactam side-reactions. | google.comgoogle.com |
| Direct Hydrogenation Route | 1-(nitromethyl)cyclohexyl-acetic acid or its ester is directly hydrogenated using a catalyst like Palladium on carbon. | Avoids hazardous reagents like cyanide; can prevent the formation of lactam by-products, simplifying purification. | Requires careful control of hydrogenation conditions to ensure complete reduction and avoid side products. | google.comgoogle.com |
| Cyanide-Based Routes (Older) | Utilized hazardous reagents such as potassium cyanide. | Not applicable due to safety concerns. | Use of highly toxic and hazardous reagents. | google.com |
| Wittig-Horner/Michael Addition | Employs a Wittig-Horner reaction followed by a Michael addition of nitromethane. | A high-yielding process for creating the necessary carbon skeleton. | Can be a multi-step process requiring careful control of reaction conditions. | google.com |
Versatility in Constructing Complex Carbon Skeletons and Heterocycles via Nitroalkane Chemistry
The utility of this compound extends beyond Gabapentin synthesis due to the remarkable versatility of the nitroalkane functional group in organic chemistry. researchgate.net Nitroalkanes are powerful building blocks for creating complex carbon skeletons and heterocyclic systems because the nitro group can participate in a wide array of chemical transformations.
The electron-withdrawing nature of the nitro group acidifies the α-protons, enabling them to be easily removed by a base. The resulting nitronate anion is a potent nucleophile that is central to several key carbon-carbon bond-forming reactions:
The Henry (or Nitro-Aldol) Reaction: The nitronate anion can react with aldehydes and ketones to form β-nitro alcohols. These products are highly versatile and can be subsequently converted into α,β-unsaturated nitro compounds, α-nitro ketones, or reduced to form 1,2-amino alcohols.
The Michael Addition: As demonstrated in some Gabapentin syntheses, nitronate anions are excellent nucleophiles for conjugate addition to α,β-unsaturated carbonyl compounds, esters, and nitriles. google.com This reaction is a powerful method for constructing complex carbon frameworks.
The Nef Reaction: The nitro group itself can be transformed into other functional groups. The Nef reaction, for example, converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, under acidic or basic conditions.
Reduction to Amines: As seen in the synthesis of Gabapentin, the nitro group is readily reduced to a primary amine by various reducing agents, most commonly through catalytic hydrogenation. google.comgoogle.com This provides a reliable method for introducing amino groups into a molecule at a late stage of a synthesis.
This wide range of reactions makes nitro-containing compounds like this compound valuable and versatile intermediates for synthetic chemists aiming to build complex molecular architectures.
Table 2: Key Reactions of the Nitroalkane Functional Group
| Reaction Name | Reactants | Product Type | Significance in Synthesis |
| Henry Reaction | Nitroalkane, Aldehyde/Ketone | β-Nitro alcohol | Forms C-C bonds; product is a versatile intermediate. |
| Michael Addition | Nitroalkane, α,β-Unsaturated Carbonyl | γ-Nitro carbonyl compound | Forms C-C bonds for complex skeleton construction. |
| Nef Reaction | Nitroalkane | Aldehyde or Ketone | Converts the nitro group into a carbonyl group. |
| Reduction | Nitroalkane | Primary Amine | A primary method for synthesizing amines. |
Advanced Spectroscopic and Computational Approaches in Chemical Research
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation and mechanistic investigation of chemical compounds. For a molecule such as 1-(nitromethyl)cyclohexyl acetate (B1210297), a combination of one-dimensional and two-dimensional NMR techniques, alongside specialized methods like isotopic labeling and Chemically Induced Dynamic Nuclear Polarization (CIDNP), provides a comprehensive understanding of its structure and formation.
Use of ¹H and ¹³C NMR in Structural Characterization of Reaction Products and Intermediates
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for the structural characterization of organic molecules, including reaction products and intermediates like 1-(nitromethyl)cyclohexyl acetate. These techniques provide detailed information about the chemical environment of individual protons and carbon atoms within the molecule.
In the ¹H NMR spectrum of this compound, distinct signals would be expected for the different proton environments. The protons of the cyclohexyl ring would appear as a series of multiplets in the upfield region, typically between 1.2 and 2.0 ppm. The protons on the carbon bearing the acetate group and the nitromethyl group would be deshielded and thus appear further downfield. The singlet for the methyl protons of the acetate group would likely be observed around 2.0-2.2 ppm. The methylene (B1212753) protons of the nitromethyl group (-CH₂NO₂) would be significantly deshielded by the electron-withdrawing nitro group, and their signal would be expected to appear as a singlet further downfield, potentially in the range of 4.0-4.5 ppm.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the cyclohexyl ring would produce a set of signals in the aliphatic region of the spectrum. The carbonyl carbon of the acetate group would be characterized by a signal in the highly deshielded region of the spectrum, typically around 170 ppm. The carbon atom of the cyclohexyl ring attached to the oxygen of the acetate and the nitromethyl group would also be significantly deshielded. The methyl carbon of the acetate group would appear at a characteristic chemical shift, while the carbon of the nitromethyl group would be influenced by the attached nitro group.
The following table provides predicted chemical shift ranges for the key functional groups in this compound based on typical values for similar structural motifs. rsc.orghmdb.cachemicalbook.comnp-mrd.org
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Cyclohexyl Protons | 1.2 - 2.0 (multiplets) | Aliphatic region |
| Acetate Methyl Protons | 2.0 - 2.2 (singlet) | ~21 |
| Nitromethyl Protons | 4.0 - 4.5 (singlet) | ~70-80 |
| Acetate Carbonyl Carbon | - | ~170 |
| Cyclohexyl Carbon (C-O & C-CH₂NO₂) | - | Deshielded |
Note: These are estimated values and actual experimental values may vary.
Isotopic Labeling Studies (e.g., ¹⁸O, ¹⁵N) for Mechanistic Insights
Isotopic labeling is a powerful technique to trace the pathways of atoms and functional groups during a chemical reaction, thereby providing profound mechanistic insights. For the study of reactions involving this compound, the use of stable isotopes such as Oxygen-18 (¹⁸O) and Nitrogen-15 (¹⁵N) can be particularly informative. nih.govnih.govresearchgate.net
For instance, to elucidate the mechanism of formation of this compound, one could employ ¹⁸O-labeled reagents. If the reaction involves the acetylation of a precursor alcohol, using ¹⁸O-labeled acetic anhydride (B1165640) would result in the incorporation of ¹⁸O into the ester functional group of the product. The location of the ¹⁸O label, whether in the carbonyl or the ether linkage of the ester, can be determined by mass spectrometry or ¹³C NMR spectroscopy (due to the isotopic shift), which would help to distinguish between different possible reaction pathways.
Similarly, the use of ¹⁵N-labeled nitrating agents in the synthesis of the nitromethyl group would lead to a ¹⁵N-labeled product. ¹⁵N NMR spectroscopy could then be used to probe the electronic environment of the nitrogen atom in the nitro group. Changes in the ¹⁵N chemical shift can provide information about the nature of the chemical bonding and the electronic effects of the surrounding substituents. This can be particularly useful in studying the reactivity of the nitro group in subsequent transformations.
The application of isotopic labeling extends to studying the dynamics of reversible reactions and the fate of intermediates. By tracking the isotopic labels, it is possible to follow the course of a reaction and identify the key steps involved in the formation and consumption of this compound.
Chemically Induced Dynamic Nuclear Polarization (CIDNP) in Radical Mechanism Studies
Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a specialized NMR technique that can detect the involvement of radical intermediates in a chemical reaction. wikipedia.orgrsc.orgnumberanalytics.comlibretexts.org Reactions proceeding through radical pairs can lead to non-equilibrium nuclear spin state populations, resulting in dramatically enhanced absorption or emission signals in the NMR spectrum of the reaction products. wikipedia.org
The observation of CIDNP effects during the formation of this compound would be strong evidence for a radical-based mechanism. For example, if the nitration step to form the nitromethyl group proceeds via a radical pathway, the resulting product may exhibit polarized NMR signals. The pattern of these enhanced absorptions and emissions can be analyzed to provide information about the nature of the radical pair precursor, including its spin multiplicity and the hyperfine coupling constants of the involved nuclei. nih.govnih.gov
A typical CIDNP experiment would involve initiating the reaction within the NMR spectrometer's magnetic field, often by photo-irradiation if the reaction is light-induced, and then recording the NMR spectra at various time intervals. arxiv.orgnih.gov The appearance of emissive (negative) or strongly enhanced absorptive peaks for the protons or carbons of this compound would signify the operation of a radical pair mechanism. wikipedia.org This technique is particularly powerful for distinguishing between concerted and stepwise radical pathways and for identifying transient radical species that are not detectable by conventional spectroscopic methods.
Mass Spectrometry for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is a vital analytical technique for the confirmation of reaction products and the monitoring of reaction progress. In the context of this compound, MS would be used to determine the molecular weight and to gain structural information through fragmentation analysis.
Upon successful synthesis, a sample of the reaction mixture would be introduced into the mass spectrometer. The molecules are then ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The molecule may fragment in a characteristic way upon ionization, and the masses of the resulting fragment ions can be used to deduce the presence of specific functional groups, such as the acetate and nitromethyl groups. For instance, the loss of an acetate group or a nitromethyl group would result in fragment ions with specific m/z values, which would support the proposed structure of this compound. hmdb.canist.gov
Reaction monitoring by mass spectrometry can be achieved by analyzing aliquots of the reaction mixture at different time points. This allows for the tracking of the disappearance of reactants and the appearance of the product, providing kinetic information about the reaction.
Computational Chemistry and Theoretical Modeling
Computational chemistry and theoretical modeling offer powerful tools to complement experimental studies by providing insights into the electronic structure, stability, and reactivity of molecules.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. researchgate.netmdpi.comnih.govacs.org For this compound, DFT calculations can be employed to predict a variety of properties, including its optimized geometry, vibrational frequencies, and electronic properties such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov
The calculated electronic structure can provide valuable information about the molecule's reactivity. For example, the location of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO is also an important parameter that can be related to the chemical reactivity and kinetic stability of the molecule. researchgate.netnih.gov
DFT calculations can also be used to model the reaction pathways for the formation of this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for different proposed mechanisms. This can help to identify the most plausible reaction pathway and to understand the factors that control the reaction's outcome.
The following table summarizes the types of information that can be obtained from DFT calculations for this compound:
| Calculated Property | Information Gained |
| Optimized Geometry | Bond lengths, bond angles, and dihedral angles |
| Vibrational Frequencies | Predicted IR and Raman spectra for comparison with experimental data |
| Electron Density Distribution | Identification of electron-rich and electron-poor regions |
| HOMO/LUMO Energies and Distribution | Prediction of reactivity and sites for chemical attack |
| Reaction Pathway Modeling | Determination of activation energies and reaction mechanisms |
This table illustrates the utility of DFT in chemical research. researchgate.netnih.govnih.govmdpi.com
Conformational Analysis of Cyclohexyl Acetates and Derivatives
The conformational landscape of cyclohexyl derivatives is a cornerstone of stereochemistry, with the chair conformation being the most stable arrangement. The introduction of substituents on the cyclohexane (B81311) ring leads to a variety of conformational isomers with differing energies. The stability of these conformers is primarily dictated by the steric and electronic effects of the substituents and their preference for either axial or equatorial positions. studysmarter.co.uksapub.orgfiveable.mesapub.org
Computational chemistry provides a powerful tool for investigating the conformational preferences of such molecules. sapub.orgsapub.org Methods like Density Functional Theory (DFT) can be employed to calculate the energies of different conformations and predict the most stable isomer. For instance, in a study on disubstituted cyclohexanes, computational methods were used to determine the lowest energy conformations by comparing the steric and electronic effects of the substituents. sapub.orgsapub.org
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in the experimental conformational analysis of cyclohexyl derivatives. The coupling constants between vicinal protons, observed in ¹H NMR spectra, can provide information about the dihedral angles and thus the conformation of the ring. Infrared (IR) spectroscopy can also offer insights, as the vibrational frequencies of certain bonds can be sensitive to their conformational environment. ias.ac.in For example, the C-O stretching frequency of the acetate group might differ between the axial and equatorial conformers.
The following table summarizes the key factors influencing the conformational equilibrium of substituted cyclohexanes:
| Factor | Description | Impact on Stability |
| Steric Hindrance | Repulsive interactions between atoms or groups in close proximity. | Larger groups in equatorial positions are more stable due to reduced 1,3-diaxial interactions. fiveable.melibretexts.org |
| Electronic Effects | Influence of substituent electronegativity and resonance on bond dipoles and molecular stability. | The anomeric effect can stabilize axial conformations for certain electronegative substituents. |
| A-Value | The free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. | A larger A-value indicates a stronger preference for the equatorial position. fiveable.me |
Prediction of Reaction Pathways and Transition States
The reactivity of this compound is dictated by the functional groups present: the nitromethyl group and the acetate group. Computational chemistry plays a crucial role in predicting the plausible reaction pathways and elucidating the structures of the transition states involved. chemrxiv.orgberkeley.edu
One potential reaction pathway for the nitromethyl group is the Nef reaction, which converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively, under basic conditions followed by acidic workup. researchgate.net For this compound, this would involve the formation of a nitronate intermediate. Computational studies can model the energy profile of this transformation, identifying the transition state for the protonation of the nitronate and subsequent hydrolysis.
Another avenue of reactivity involves the electrophilic activation of the nitroalkane. nih.govresearchgate.net In the presence of strong acids, the nitro group can be protonated, making the α-carbon susceptible to nucleophilic attack. Theoretical calculations can help in understanding the nature of the activated species and the energetics of their reactions with various nucleophiles.
The acetate group can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol, 1-(nitromethyl)cyclohexanol. The mechanism of this reaction, including the structure of the tetrahedral intermediate, can be investigated using computational methods. Furthermore, substitution and elimination reactions are also possible at the cyclohexyl ring, with the stereochemical outcome being dependent on the conformation of the substrate and the nature of the transition state. slideshare.net
Computational studies on the photodissociation of cyclohexyl radicals have provided insights into the decomposition pathways and transition states of these species. chemrxiv.orgberkeley.edu While not directly applicable to the ground-state reactivity of this compound, these studies highlight the power of computational chemistry in mapping complex potential energy surfaces and identifying key intermediates and transition states.
The following table outlines potential reaction pathways for this compound and the role of computational chemistry in their investigation:
| Reaction Pathway | Description | Computational Insights |
| Nef Reaction | Conversion of the nitromethyl group to a formyl group. | Modeling of the nitronate intermediate and the transition state for hydrolysis. researchgate.net |
| Electrophilic Activation | Acid-catalyzed activation of the nitro group for nucleophilic attack. | Characterization of the protonated nitro species and the energy barriers for reaction. nih.govresearchgate.net |
| Ester Hydrolysis | Cleavage of the acetate group to form an alcohol. | Calculation of the energy profile for the formation and breakdown of the tetrahedral intermediate. |
| Substitution/Elimination | Reactions at the cyclohexyl ring leading to substitution or elimination products. | Determination of the preferred reaction pathway (e.g., SN1, SN2, E1, E2) and the stereochemistry of the products based on transition state analysis. slideshare.net |
Future Research Directions and Emerging Challenges
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 1-(Nitromethyl)cyclohexyl acetate (B1210297) and its analogs is ripe for innovation, moving beyond traditional methods toward more sustainable and efficient protocols. Nitroalkanes are pivotal building blocks in organic chemistry, and advancements in their synthesis directly impact the accessibility of target compounds like 1-(Nitromethyl)cyclohexyl acetate. udel.eduresearchgate.net
Future research should focus on several key areas:
Catalytic Approaches: The development of catalytic methods, particularly those using earth-abundant, non-precious metals, is a significant challenge and opportunity. nih.gov This includes exploring copper-catalyzed C-alkylation of nitroalkanes or palladium-catalyzed arylations, which could be adapted to create derivatives. udel.eduresearchgate.net
Green Reaction Media: Moving away from conventional organic solvents towards greener alternatives like polyethylene (B3416737) glycol (PEG) or even solvent-free conditions is crucial for sustainable synthesis. researchgate.net
Reactive Distillation: For the esterification step, processes like reactive distillation, which combine reaction and separation to overcome equilibrium limitations and improve yield, could be explored. nih.govnih.govresearchgate.net A side-reactor column (SRC) configuration has been proposed as an energy-saving alternative for cyclohexyl acetate production. nih.govnih.govresearchgate.net
Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and control over reaction parameters. Developing a flow process for the nitration and esterification steps could lead to a more efficient and safer production method.
| Synthetic Strategy | Potential Advantages | Key Research Challenge |
| Non-Precious Metal Catalysis | Reduced cost, lower toxicity, increased sustainability. nih.gov | Catalyst efficiency and selectivity for the specific substrate. |
| Green Solvents (e.g., PEG) | Reduced environmental impact, potential for catalyst recycling. researchgate.net | Ensuring adequate solubility and reactivity of starting materials. |
| Reactive Distillation/SRC | Increased conversion, energy efficiency, simplified purification. nih.govnih.govresearchgate.net | Matching reaction kinetics with separation conditions. |
| Flow Chemistry | Improved safety, scalability, precise process control. | Reactor design and optimization for multi-step synthesis. |
Exploration of New Reactivity Patterns and Transformations
The true potential of this compound lies in the versatile reactivity of its functional groups. nih.govmdpi.commdpi.com The nitro group, in particular, is a chameleon in synthesis, capable of being transformed into a wide array of other functionalities. mdpi.comnih.gov
Emerging areas for exploration include:
Nitro Group Transformations: Beyond the classic Nef reaction (conversion to a ketone) and reduction to an amine, modern methods allow for the conversion of nitro groups into oximes, nitriles, and other heterocycles. nih.govmdpi.comnih.gov Investigating these transformations for this compound could yield a family of new cyclohexyl derivatives.
C-H Functionalization: The cyclohexane (B81311) ring presents multiple C-H bonds that are targets for late-stage functionalization. researchgate.netmdpi.com Developing selective methods to functionalize these positions without disturbing the existing quaternary center would be a significant advance, enabling the synthesis of complex substituted cyclohexanes. researchgate.net
Radical Chemistry: The nitroalkane moiety can participate in radical reactions. Exploring radical-based C-C bond-forming reactions could open up novel pathways for derivatization. udel.edu
Umpolung Reactivity: The development of methods that exploit the umpolung (reactivity inversion) of the nitroaliphatic derivative could lead to new synthetic strategies. nih.gov
Asymmetric Catalysis in the Synthesis of Chiral Derivatives
The quaternary carbon in this compound is a stereocenter. The development of methods to synthesize enantiomerically pure versions of this compound is a major and highly valuable challenge in modern organic chemistry. pnas.orgpnas.orgresearchgate.netnih.gov Chirality is a critical factor in the biological activity of molecules, and single-enantiomer drugs often exhibit improved efficacy and reduced side effects. nih.gov
Future research should be directed towards:
Organocatalysis: Asymmetric organocatalysis has proven highly effective for reactions involving nitro compounds, such as Michael and Mannich reactions. nih.govnih.govelsevierpure.com Designing a chiral organocatalyst for the enantioselective synthesis of the 1-(nitromethyl)cyclohexane core is a promising avenue. acs.org
Transition Metal Catalysis: Chiral transition metal complexes are powerful tools for asymmetric synthesis. pnas.orgpnas.org Exploring catalysis with metals like palladium, rhodium, or copper, paired with chiral ligands, could enable the construction of the all-carbon quaternary stereocenter with high enantioselectivity. pnas.orgpnas.orgresearchgate.net
Desymmetrization: An alternative strategy involves the desymmetrization of a prochiral cyclohexanone (B45756) derivative. researchgate.netpnas.orgpnas.org A catalytic asymmetric reaction could selectively form one enantiomer of a precursor, which is then converted to the target molecule.
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials is another established approach to obtaining enantiomerically pure products. nih.gov
| Asymmetric Strategy | Catalyst/Method Type | Potential Outcome |
| Organocatalytic Addition | Chiral squaramides, quinine-derived catalysts. nih.govelsevierpure.com | Enantioselective formation of the C-C bond creating the quaternary center. |
| Transition Metal Catalysis | Pd, Rh, or Cu complexes with chiral phosphine (B1218219) ligands. pnas.orgpnas.org | Asymmetric allylic alkylation or Heck reactions to build the chiral core. pnas.orgpnas.org |
| Desymmetrization | Enzyme or chiral metal catalyst. researchgate.netpnas.org | Selective functionalization of a prochiral cyclohexane precursor. |
| Chiral Resolution | Resolving agents or chiral chromatography. nih.gov | Separation of racemic mixtures to isolate the desired enantiomer. |
Interdisciplinary Approaches in Chemical Research
The structural motifs present in this compound and its potential derivatives suggest applications beyond traditional organic synthesis. An interdisciplinary approach could unlock new functionalities and uses.
Materials Science: Functionalized cyclohexanes can be precursors to polymers and other materials. For instance, converting colloidal dispersions of metal halide perovskites into macroporous aerogels has been achieved using cyclohexane as a solvent, highlighting its role in materials processing. rsc.org The derivatives of this compound could be explored as monomers or additives for creating novel polymers or functional materials with tailored properties. rsc.orgneist.res.in
Medicinal Chemistry: The cyclohexane scaffold is present in many bioactive molecules. mdpi.com While avoiding specifics of dosage, the exploration of this compound derivatives as scaffolds for new therapeutic agents is a valid research direction. The nitro group can be a precursor to an amine, a common functional group in pharmaceuticals. nih.govgoogle.com The synthesis of gabapentin, for example, proceeds through a this compound intermediate. google.com
Chemical Biology: The functional groups could be used to attach probes or labels, allowing the resulting molecules to be used in studying biological systems.
Unexplored Mechanistic Facets and Computational Modeling Opportunities
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing methods and discovering new ones.
Mechanistic Studies: Detailed experimental studies, including kinetic analysis and isotope labeling, can elucidate the pathways of key reactions. For example, understanding the precise mechanism of catalytic systems can lead to the design of more efficient catalysts. researchgate.net The interaction of the nitro group with catalysts and other reagents can be complex, involving single-electron transfers or polar mechanisms. mdpi.comorganic-chemistry.org
Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for investigating reaction mechanisms, transition states, and selectivity. acs.org Modeling the various potential reaction pathways for the synthesis and derivatization of this compound can guide experimental work, saving time and resources. For example, DFT studies can help understand the role of ligands in controlling selectivity in metal-catalyzed reactions. acs.org Computational analysis of the photolytic and radical-initiated reactions of related nitrocatechols has provided valuable mechanistic insights that could be applied here. copernicus.org
By systematically addressing these research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile platform for innovation in synthesis, catalysis, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
